Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-2-thioxoimidazolidin-4-one

Metabolomics Exposomics Drug Metabolism

3-Methyl-2-thioxoimidazolidin-4-one (CAS 694-68-8), also known as methylthiohydantoin (MTH) or MTH-glycine, is a heterocyclic compound with the molecular formula C₄H₆N₂OS and a molecular weight of 130.17 g/mol. It belongs to the class of 2-thioxoimidazolidin-4-ones (thiohydantoins) and is classified in the Human Metabolome Database as an alpha amino acid derivative.

Molecular Formula C4H6N2OS
Molecular Weight 130.17 g/mol
CAS No. 694-68-8
Cat. No. B1231900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-thioxoimidazolidin-4-one
CAS694-68-8
Synonyms3-methyl-2-thiohydantion
methylthiohydantoin
Molecular FormulaC4H6N2OS
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCN1C(=O)CNC1=S
InChIInChI=1S/C4H6N2OS/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)
InChIKeyMEJHYNPOIFOIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-thioxoimidazolidin-4-one (CAS 694-68-8) – Chemical Identity, Metabolic Origin and Core Characteristics


3-Methyl-2-thioxoimidazolidin-4-one (CAS 694-68-8), also known as methylthiohydantoin (MTH) or MTH-glycine, is a heterocyclic compound with the molecular formula C₄H₆N₂OS and a molecular weight of 130.17 g/mol [1]. It belongs to the class of 2-thioxoimidazolidin-4-ones (thiohydantoins) and is classified in the Human Metabolome Database as an alpha amino acid derivative [2]. Notably, this compound has been identified as a human metabolite of the antithyroid prodrug carbimazole and has been detected in human blood as part of the exposome [3]. Its structure contains the core thiohydantoin scaffold, which serves as a key pharmacophore in numerous bioactive molecules and as a versatile building block in medicinal chemistry [1].

Why 3-Methyl-2-thioxoimidazolidin-4-one (694-68-8) Cannot Be Simply Replaced by Other Thiohydantoins or Imidazolidinones


The 3-methyl substitution on the 2-thioxoimidazolidin-4-one scaffold is not merely a trivial structural variation; it directly modulates critical physicochemical and biological properties that render in-class compounds non-interchangeable. While the 2-thioxoimidazolidin-4-one core is shared among many analogs, the specific N3-methylation in this compound alters hydrogen-bonding capacity, metabolic stability, and molecular recognition [1]. Research has shown that 5-methyl-2-thiohydantoin derivatives exhibit significantly higher biological activity than their non-methylated counterparts, demonstrating that even minor methylation patterns can dramatically shift functional outcomes [2]. Furthermore, the unsubstituted 5-position in 3-Methyl-2-thioxoimidazolidin-4-one (compared to 5-substituted analogs like Necrostatin-1 or thiohydantoin derivatives) makes it a distinctly reactive intermediate and a simpler metabolic probe, fundamentally altering its utility in both synthetic and biological applications [1].

Quantitative Differentiation of 3-Methyl-2-thioxoimidazolidin-4-one (694-68-8) vs. Structural Analogs: A Procurement-Relevant Evidence Summary


Endogenous Human Metabolite Status vs. Synthetic Analogs: A Critical Differentiator for Exposome and ADME Studies

Unlike the vast majority of thiohydantoin derivatives which are purely synthetic and xenobiotic, 3-Methyl-2-thioxoimidazolidin-4-one (694-68-8) has been unequivocally identified and detected in human blood as an endogenous or semi-endogenous metabolite [1]. This stands in stark contrast to structurally similar compounds such as 5-substituted thiohydantoins (e.g., Necrostatin-1 analogs) or even the closely related antithyroid drug methimazole, which are administered exogenously and not typically found in the baseline human metabolome [1].

Metabolomics Exposomics Drug Metabolism ADME

Role as a Specific Metabolic Probe for Carbimazole Pathway Elucidation vs. Non-Prodrug Analogs

3-Methyl-2-thioxoimidazolidin-4-one (694-68-8) serves as a specific and quantifiable metabolite in the metabolic pathway of the antithyroid prodrug carbimazole . This distinguishes it from direct-acting antithyroid agents like methimazole, which do not undergo the same prodrug-to-active metabolite conversion, and from other thiohydantoins that lack this specific metabolic relationship.

Drug Metabolism Pharmacokinetics Antithyroid Agents Prodrug Activation

Unsubstituted 5-Position Defines Synthetic Utility as a Reactive Intermediate vs. 5-Substituted Bioactive Analogs

The 5-position of 3-Methyl-2-thioxoimidazolidin-4-one (694-68-8) is unsubstituted, making it an active methylene source for further functionalization (e.g., Knoevenagel condensations, aldol reactions) [1]. This contrasts sharply with commercially prominent 5-substituted analogs like Necrostatin-1 (5-(1H-Indol-3-ylmethyl)-3-methyl-2-thioxoimidazolidin-4-one, CAS 4311-88-0), which are end-point bioactive molecules with no such synthetic versatility [2].

Synthetic Chemistry Building Blocks Heterocyclic Chemistry Medicinal Chemistry

Baseline TDP1 Inhibitory Activity Establishes a Scaffold for Anticancer Sensitization vs. Inactive Core Scaffolds

3-Methyl-2-thioxoimidazolidin-4-one (694-68-8) exhibits measurable inhibitory activity against Tyrosyl-DNA phosphodiesterase 1 (TDP1) with a reported IC₅₀ of 1.9 μM [1]. This provides a critical baseline for the 3-methyl-2-thioxoimidazolidin-4-one scaffold in DNA repair inhibition, a property not shared by non-thiohydantoin heterocycles or imidazolidine-2,4-diones (which have different electronic properties). While more potent TDP1 inhibitors exist, this compound serves as a valuable, unadorned reference point for structure-activity relationship (SAR) studies [1].

Cancer Research DNA Damage Repair Enzyme Inhibition Chemosensitization

High-Value Application Scenarios for 3-Methyl-2-thioxoimidazolidin-4-one (694-68-8) Based on Quantified Differentiation


LC-MS/MS Method Development and Validation for Carbimazole Adherence and Pharmacokinetic Studies

Analytical and clinical research laboratories requiring a certified reference standard of the carbimazole metabolite 3-Methyl-2-thioxoimidazolidin-4-one for developing and validating quantitative LC-MS/MS methods to monitor patient adherence to carbimazole therapy or to characterize the pharmacokinetic profile of the prodrug. The use of methimazole or other thiohydantoins would be scientifically invalid, as they do not represent the same metabolic pathway analyte [1].

Exposome and Metabolomics Biomarker Discovery and Validation Studies

Metabolomics core facilities and exposomics research groups engaged in profiling the human blood exposome require 3-Methyl-2-thioxoimidazolidin-4-one as an authentic standard to confirm its identity in biological samples. This is necessary because the compound has been detected in human blood [1]. Generic or structurally similar thiohydantoins (e.g., Necrostatin-1) cannot substitute for this specific metabolite in biomarker validation workflows, as they are not endogenous or semi-endogenous compounds [1].

Medicinal Chemistry Hit-to-Lead Optimization of TDP1 Inhibitors

Medicinal chemistry teams in oncology-focused drug discovery programs investigating TDP1 as a target for chemosensitization can utilize 3-Methyl-2-thioxoimidazolidin-4-one as a validated starting point and reference compound. Its established, though moderate, TDP1 inhibitory activity (IC₅₀ = 1.9 μM) provides a quantifiable benchmark for new derivative synthesis and SAR expansion [1]. This is in contrast to non-thiohydantoin cores, which lack this established baseline activity, making 694-68-8 a more rational starting material for this specific target [1].

Synthesis of Diverse Thiohydantoin-Focused Compound Libraries

Synthetic and medicinal chemistry laboratories engaged in building focused libraries of 5-substituted thiohydantoins require 3-Methyl-2-thioxoimidazolidin-4-one as the essential starting material. The reactive methylene group at the 5-position enables diverse functionalization via condensation reactions [1]. Procuring 5-substituted end-products like Necrostatin-1 would entirely prevent the downstream synthetic diversification necessary for library generation, making 694-68-8 the irreplaceable starting point for this chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.